molecular formula C23H21ClFNO2 B11505635 4-(4-chlorophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-chlorophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11505635
M. Wt: 397.9 g/mol
InChI Key: OHZNTVBPOCWQDK-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of quinolines This compound is characterized by the presence of chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 4-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions.

    Final cyclization and oxidation steps: These steps are necessary to form the octahydroquinoline structure and introduce the ketone functionalities.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency.

Chemical Reactions Analysis

4-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

4-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-1,2,3,4-tetrahydroquinoline-2,5-dione: This compound has a similar structure but lacks the fully saturated octahydroquinoline core.

    4-(4-Chlorophenyl)-1-(2-fluorophenyl)-7,7-dimethylquinoline-2,5-dione: This compound has an unsaturated quinoline core, which may result in different chemical and biological properties.

Properties

Molecular Formula

C23H21ClFNO2

Molecular Weight

397.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(2-fluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H21ClFNO2/c1-23(2)12-19-22(20(27)13-23)16(14-7-9-15(24)10-8-14)11-21(28)26(19)18-6-4-3-5-17(18)25/h3-10,16H,11-13H2,1-2H3

InChI Key

OHZNTVBPOCWQDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CC=C(C=C4)Cl)C(=O)C1)C

Origin of Product

United States

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